molecular formula C6H11NaO7 B3419615 Sodium gluconate CAS No. 14906-97-9

Sodium gluconate

Cat. No.: B3419615
CAS No.: 14906-97-9
M. Wt: 218.14 g/mol
InChI Key: UPMFZISCCZSDND-UHFFFAOYSA-M
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Description

Sodium gluconate is the sodium salt of gluconic acid, with the chemical formula C6H11NaO7. It appears as a white, crystalline powder that is highly soluble in water. Known for its excellent chelating properties, this compound is widely used in various industries, including food, pharmaceuticals, and cleaning products .

Scientific Research Applications

Sodium gluconate has a wide range of applications in scientific research and industry:

Future Directions

Sodium Gluconate is a widely used chelating agent, added to a variety of formulas for its ability to form complexes with metal ions that may impact the end products stability and appearance . It has the added advantage of skin conditioning and can improve the lather of shampoos and cleansers . As such, it is expected to find increasing applications in various industries in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium gluconate can be synthesized through the fermentation of glucose using specific microorganisms such as Aspergillus niger or Pseudomonas. The fermentation process produces gluconic acid, which is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods:

  • Fermentation Process:

      Substrate: Glucose or other sugar sources.

      Microorganisms: Aspergillus niger or Pseudomonas.

      Reaction: Glucose is fermented to produce gluconic acid.

      Neutralization: Gluconic acid is neutralized with sodium hydroxide to form this compound.

      Purification: Filtration and chemical treatments to achieve desired purity.

      Crystallization: The solution is subjected to crystallization, followed by drying and packaging

  • Chemical Synthesis:

      Catalyst: Activated carbon.

      Oxidation: Ozone oxidation in a gas-liquid-solid three-phase reactor.

      Neutralization: Sodium hydroxide is used to neutralize gluconic acid.

      Purification and Crystallization: Similar to the fermentation process

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sodium gluconate works primarily as a chelating agent, binding to metal ions such as calcium, iron, and aluminum. This binding prevents the metal ions from participating in unwanted chemical reactions. In medical applications, it helps regulate heart function by binding to excess potassium ions in the bloodstream .

Comparison with Similar Compounds

  • Calcium gluconate
  • Potassium gluconate
  • Magnesium gluconate
  • Zinc gluconate

Comparison:

This compound stands out due to its non-toxic nature, high solubility, and excellent chelating properties, making it a versatile compound in various applications.

Properties

IUPAC Name

sodium;2,3,4,5,6-pentahydroxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMFZISCCZSDND-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14906-97-9
Record name D-Gluconic acid, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium D-gluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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